molecular formula C12H18ClNO B2466766 (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride CAS No. 1909287-09-7

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride

Cat. No.: B2466766
CAS No.: 1909287-09-7
M. Wt: 227.73
InChI Key: GGQQQIBXTLUYNT-PFWPSKEQSA-N
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Description

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique cyclobutane ring structure, which is substituted with a methoxyphenyl group and a methylamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of alkenes.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and an appropriate alkylating agent.

    N-Methylation: The amine group can be methylated using methyl iodide or dimethyl sulfate under basic conditions.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the cycloaddition and alkylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride and an appropriate nucleophile in a polar aprotic solvent.

Major Products

    Oxidation: Formation of a hydroxyl-substituted cyclobutanamine.

    Reduction: Formation of the corresponding primary amine.

    Substitution: Formation of various substituted cyclobutanamines depending on the nucleophile used.

Scientific Research Applications

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxyphenyl group may facilitate binding to hydrophobic pockets, while the amine group can form hydrogen bonds with target molecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1r,3r)-3-(3-hydroxyphenyl)-N-methylcyclobutan-1-amine hydrochloride: Similar structure but with a hydroxyl group instead of a methoxy group.

    (1r,3r)-3-(3-chlorophenyl)-N-methylcyclobutan-1-amine hydrochloride: Similar structure but with a chloro group instead of a methoxy group.

Uniqueness

(1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.

Properties

IUPAC Name

3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO.ClH/c1-13-11-6-10(7-11)9-4-3-5-12(8-9)14-2;/h3-5,8,10-11,13H,6-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQQQIBXTLUYNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC(=CC=C2)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909287-09-7
Record name (1r,3r)-3-(3-methoxyphenyl)-N-methylcyclobutan-1-amine hydrochloride
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